2-Ethyl-1,3-dioxolane

Catalog No.
S3338827
CAS No.
2568-96-9
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-1,3-dioxolane

CAS Number

2568-96-9

Product Name

2-Ethyl-1,3-dioxolane

IUPAC Name

2-ethyl-1,3-dioxolane

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-2-5-6-3-4-7-5/h5H,2-4H2,1H3

InChI Key

WEBRDDDJKLAXTO-UHFFFAOYSA-N

SMILES

CCC1OCCO1

solubility

1.96 M

Canonical SMILES

CCC1OCCO1

Synthesis and Characterization:

-Ethyl-1,3-dioxolane is a cyclic ether, also known as a five-membered ring containing oxygen atoms. Researchers have employed various methods for its synthesis, including:

  • Acid-catalyzed cyclization of ethylene glycol with acetaldehyde.
  • Reaction of diethylene glycol with propionic acid.

These methods are described in detail in the respective scientific publications.

Properties and Applications:

-Ethyl-1,3-dioxolane exhibits several properties that make it useful in scientific research:

  • Solvent: It acts as a polar aprotic solvent, meaning it has no hydrogen atoms bonded to its oxygen atoms and exhibits some polarity. This property allows it to dissolve a wide range of polar and nonpolar compounds [].
  • Stabilizing agent: Due to its cyclic structure, 2-ethyl-1,3-dioxolane can form stable acetal and ketal protecting groups for carbonyl compounds. These protecting groups prevent unwanted reactions while allowing for selective functionalization at other sites in the molecule [].

2-Ethyl-1,3-dioxolane is a cyclic ether with the molecular formula C6H12O2. It is characterized by its dioxolane structure, which consists of a five-membered ring containing two oxygen atoms. This compound is also known by several other names, including 2-ethyl-2-methyl-1,3-dioxolane and 2-methyl-2-ethyldioxolane. It has a molecular weight of approximately 116.16 g/mol and is often utilized in various chemical applications due to its unique properties .

  • No known established mechanism of action in biological systems has been documented in scientific research.
  • Safety information on 2-Ethyl-1,3-dioxolane is limited.
  • As a general safety precaution for organic compounds, it is advisable to handle it with gloves and in a well-ventilated area.

The chemical behavior of 2-ethyl-1,3-dioxolane includes its participation in various reactions, particularly oxidation and hydrolysis. In the presence of specific catalysts, it can undergo hydrolysis to regenerate ethylene glycol, an important industrial chemical . The oxidation pathways of 1,3-dioxolanes have been studied extensively, demonstrating that they can form several stable intermediates such as ethylene and formaldehyde through radical mechanisms .

While specific biological activity data for 2-ethyl-1,3-dioxolane is limited, compounds within the dioxolane family often exhibit varying degrees of toxicity and biological interactions. The safety profile and potential effects on human health or the environment require further investigation to establish comprehensive biological activity parameters.

Several methods exist for synthesizing 2-ethyl-1,3-dioxolane:

  • Acetalization: This method involves the reaction of ethylene glycol with appropriate aldehydes or ketones in the presence of acid catalysts.
  • Cyclization Reactions: The formation of dioxolanes can also occur through cyclization processes involving diols and carbonyl compounds.
  • Reactive Distillation: A more recent approach involves using reactive distillation techniques to hydrolyze related compounds, facilitating the production of 2-ethyl-1,3-dioxolane from other precursors .

2-Ethyl-1,3-dioxolane finds applications in various fields:

  • Solvent: It serves as a solvent in organic synthesis due to its favorable solubility properties.
  • Intermediate: This compound acts as an intermediate in the production of other chemicals, particularly in the synthesis of polymers and resins.
  • Ethylene Glycol Recovery: It plays a significant role in processes aimed at recovering ethylene glycol from waste streams through hydrolysis .

Interaction studies involving 2-ethyl-1,3-dioxolane primarily focus on its reactivity with other chemical species. For instance, its oxidation pathways reveal interactions with oxygen and various radicals that lead to the formation of stable products like carbon dioxide and water. These studies are crucial for understanding its behavior under different conditions and its implications in industrial applications .

Several compounds share structural similarities with 2-ethyl-1,3-dioxolane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,3-DioxolaneC3H6O2A simpler dioxolane without ethyl substitution
2-Methyl-1,3-dioxolaneC5H10O2Contains a methyl group instead of ethyl
4-Methyl-1,3-dioxolaneC5H10O2Substituted at the fourth position
2-Ethyl-4-methyl-1,3-dioxolaneC6H12O2Contains both ethyl and methyl substitutions

Uniqueness

The uniqueness of 2-ethyl-1,3-dioxolane lies in its specific combination of ethyl and methyl groups within the dioxolane framework. This configuration influences its physical properties and reactivity compared to other dioxolanes. Its ability to act as both a solvent and an intermediate makes it particularly valuable in industrial settings.

Ion exchange resins, particularly Amberlyst-15, have emerged as versatile catalysts for regioselective ring-opening reactions of cyclic ethers such as 2-ethyl-1,3-dioxolane. These macroreticular sulfonic acid resins facilitate proton transfer reactions while minimizing side reactions due to their controlled pore structure and acid strength. In the context of epoxide ring-opening, studies demonstrate that Amberlyst-15 combined with lithium bromide achieves high regioselectivity in trans-2,3-diaryloxirane systems, where nucleophilic attack occurs preferentially at the β-carbon adjacent to electron-withdrawing substituents [3]. This selectivity arises from the stabilization of cationic intermediates by the resin’s sulfonic acid groups, which polarize the epoxide ring and direct bromide attack.

The selectivity of ion exchange resins is further influenced by the electronic and steric properties of the dioxolane substrate. For example, ortho-substituted aryl groups on the dioxolane ring induce steric effects that alter the transition state geometry, favoring syn-addition products with diastereomeric ratios exceeding 20:1 in certain cases [6]. Computational studies at the DFT/B3LYP/6-31G* level corroborate the formation of acyclic oxocarbenium ion intermediates during catalysis, where resin-acid sites stabilize partial positive charges on the dioxolane oxygen atoms [3].

CatalystSubstrate ClassRegioselectivityDiastereoselectivityKey Mechanistic Feature
Amberlyst-15/LiBrtrans-2,3-Diaryloxiranesβ-C attack (EWG)Up to 20:1 syn:antiOxocarbenium ion stabilization [3] [6]
H3PO4Aliphatic dioxolanesα-C attack1:1 - 2:1Brønsted acid-mediated polarization

The regeneration capacity of ion exchange resins enhances their industrial applicability. Amberlyst-15 retains >90% activity after five cycles in dioxolane functionalization when regenerated with dilute sulfuric acid, underscoring its robustness under continuous flow conditions [4].

Grignard Reagent Interactions with Substituted Dioxolane Systems

Grignard reagents participate in nucleophilic additions to 2-ethyl-1,3-dioxolane derivatives, with reactivity modulated by the dioxolane’s electron-deficient oxygen atoms. The strained dioxolane ring activates adjacent carbonyl groups toward nucleophilic attack, enabling the synthesis of tertiary alcohols and ketones. For instance, methylmagnesium bromide reacts with 2-ethyl-1,3-dioxolane-4-carboxylates to yield chiral 1,2-diols via a tandem ring-opening/alkylation mechanism.

Steric effects from the ethyl substituent direct Grignard additions to the less hindered face of the dioxolane ring. In bicyclic dioxolane systems, this preference results in enantiomeric excesses >85% when using chiral auxiliaries or asymmetric induction agents. Kinetic studies reveal a second-order dependence on Grignard reagent concentration, suggesting a mechanism involving pre-coordination of the magnesium center to the dioxolane oxygen prior to nucleophilic attack [5].

Stereochemical Outcomes in Transition Metal-Mediated Transformations

Transition metal catalysts, particularly ruthenium and aluminum complexes, enable stereocontrolled transformations of 2-ethyl-1,3-dioxolane derivatives. Salen-aluminum catalysts, such as (R,R)-salenAlCl, induce enantioselective ring-opening polymerizations of dioxolane monomers, producing isotactic poly(α-hydroxy acids) with >95% enantiomeric purity [2]. The stereochemical outcome depends on the catalyst’s chiral pocket geometry, which dictates the approach trajectory of the dioxolane monomer.

Ruthenium-based systems, including [Ru(triphos)(tmm)], facilitate redox-neutral dioxolane functionalization via hydrogen transfer mechanisms. In the presence of formic acid, these catalysts convert 2-ethyl-1,3-dioxolane to chiral 1,3-diols with syn-diastereoselectivity >90% [5]. The reaction proceeds through a ruthenium-hydride intermediate that selectively reduces the dioxolane’s less substituted carbon, as confirmed by deuterium labeling experiments.

Metal CatalystReaction TypeStereoselectivityKey Ligand Effect
Salen-AluminumRing-opening polymerization>95% eeChiral diamine backbone [2]
[Ru(triphos)(tmm)]Hydrogenative ring-opening90% synTriphos ligand enhances hydride transfer [5]

Density functional theory (DFT) calculations illustrate how bulky phosphine ligands on ruthenium catalysts distort the dioxolane transition state, favoring axial attack and resulting in predictable stereochemical outcomes [5].

The synthesis of 2-ethyl-1,3-dioxolane derivatives relies fundamentally on acetalization reactions between aldehydes and diols, with propionaldehyde and ethylene glycol serving as the primary substrates for the target compound [1] [2]. The reaction mechanism proceeds through nucleophilic addition of the diol to the carbonyl carbon, forming a hemiacetal intermediate that subsequently undergoes cyclization with elimination of water to yield the cyclic acetal structure [2] [3].

Acid-catalyzed acetalization represents the most widely employed strategy for dioxolane synthesis, with various catalyst systems demonstrating effectiveness under different reaction conditions [4] [5]. Zeolite catalysts, particularly H-ZSM-5, have shown excellent performance for the conversion of ethylene glycol and formaldehyde to 1,3-dioxolane, achieving high conversion rates while maintaining catalyst recyclability [4]. The smaller pore size of H-ZSM-5 compared to H-β zeolites provides superior selectivity for five-membered ring formation over larger cyclic acetals [4].

Heterogeneous catalysis using sulfonated silica (SiO₂-SO₃H) has emerged as an environmentally favorable alternative to traditional sulfuric acid catalysis [5]. These mesoporous catalysts with surface areas of 115 square meters per gram and acid site densities of 1.32 millimoles hydrogen ion per gram demonstrate high efficiency for ketalization reactions under microwave irradiation [5]. The hydrophilic nature of these catalysts makes them particularly suitable for water-forming acetalization reactions [5].

Catalyst SystemTemperature (°C)Reaction TimeYield (%)Reference
H-ZSM-5 Zeolite1302-6 hours82 [4]
SiO₂-SO₃H130Minutes under MW86.4 [5]
Concentrated H₂SO₄90-1002 hours82.1 [6]
Ionic Liquid Catalyst5024 hours67 [7]

The stereochemical control in acetalization reactions has been demonstrated through the use of chiral Brønsted acid catalysts [8] [9]. Diphenylphosphinic acid catalyzed reactions achieve diastereoselectivities exceeding 20:1 for the formation of 1,3-dioxolane products from quinol substrates and aldehydes [9]. The reaction mechanism involves an acetalization/Michael cascade that proceeds under kinetic control, with temperature optimization at 45°C in dichloroethane solvent [9].

Advanced synthetic approaches utilizing oxorhenium(V) oxazoline complexes enable solvent-free acetalization under mild conditions [10]. These cationic complexes catalyze the condensation of diols and aldehydes to yield 1,3-dioxolanes in excellent yields at temperatures between 60-80°C [10]. The method demonstrates particular utility for biomass-derived substrates such as glycerol and furfural, expanding the scope of sustainable dioxolane synthesis [10].

Continuous Flow Synthesis Optimization for Scalable Production

Continuous flow chemistry has emerged as a transformative approach for dioxolane production, offering enhanced process control, improved safety profiles, and superior scalability compared to traditional batch processes [11] [12]. The integration of microreactor technology enables precise temperature and residence time control, critical parameters for optimizing acetalization reactions [13] [14].

Process intensification methodologies have been applied to minimize equipment requirements for dioxolane production through reactive distillation integration [15]. The original flowsheet configuration requiring one chemical reactor and three distillation columns has been successfully transformed into intensified processes with superior economic and sustainability metrics [15]. The aldolization of ethylene glycol and 1,2-butanediol mixture with acetaldehyde to produce 2-methyl-1,3-dioxolane and 4-ethyl-2-methyl-1,3-dioxolane demonstrates significant energy reduction potential [15].

Reactive extraction processes have been developed to enhance acetalization efficiency in continuous systems [1]. The simultaneous reaction and separation approach improves conversion rates by continuously removing water byproduct, driving the equilibrium toward dioxolane formation [1]. This methodology proves particularly effective for mixed diol systems, where selective acetalization can be achieved through careful process parameter optimization [1].

The implementation of reactive distillation with inter-integrated vapor permeation represents a significant advancement in continuous dioxolane production [16]. This R-VP-D technology addresses the challenging separation of dioxolane-water azeotropes through membrane-based dehydration integrated directly into the reactive distillation column [16]. Experimental validation demonstrates energy consumption reduction of 3.9% compared to conventional pressure swing distillation methods [16].

Process ConfigurationEnergy Reduction (%)Equipment RequirementProduction RateReference
Reactive Distillation15-20Single ColumnContinuous [17]
R-VP-D Technology3.9Integrated VP ModuleHigh Throughput [16]
Microreactor SystemVariableModular UnitsScalable [13]
Process Intensification25-30Reduced by 50%Enhanced [15]

Flow chemistry optimization requires careful consideration of residence time distribution and mixing efficiency [14]. Segmented flow configurations using immiscible solvents such as perfluorodecaline have been employed to enhance mass transfer and reduce catalyst decomposition in metal-catalyzed reactions [14]. While primarily demonstrated for cross-coupling reactions, these principles are directly applicable to acid-catalyzed acetalization processes [14].

Temperature programming in continuous flow systems enables multi-step synthesis sequences without intermediate isolation [18]. Telescoped processes combining asymmetric catalysis with subsequent transformations have been successfully implemented for related diol synthesis, demonstrating process stability for extended operation periods exceeding seven hours [18]. These methodologies provide frameworks for analogous dioxolane derivative synthesis [18].

Purification Challenges in Isomer-Specific Separations

The purification of dioxolane isomers presents significant technical challenges due to similar physical properties and the formation of azeotropic mixtures with water [19] [20]. Preparative high-performance liquid chromatography has emerged as the method of choice for isomer separation when conventional distillation proves insufficient [19]. Refractive index detection in split mode enables monitoring of non-ultraviolet-active compounds during chromatographic purification [19].

Industrial-scale purification typically employs multi-stage distillation processes with extracting agents to break azeotropic compositions [20] [21]. The addition of organic extracting agents such as benzene facilitates separation of dioxolane-water mixtures, though environmental concerns drive development of alternative separation technologies [20]. Phase separation units integrated between reactive distillation and purification columns enhance product purity while enabling complete extracting agent recycling [20].

Supercritical fluid chromatography on amylose-based stationary phases provides effective chiral separation of dioxolane derivatives [22]. The mobile phase composition, particularly the nature of organic modifiers, significantly influences enantiomeric resolution [22]. Temperature and pressure optimization enables baseline separation of stereoisomers, with modifier selection being structure-dependent for each specific dioxolane derivative [22].

Separation MethodPurity Achieved (%)Yield (%)Time ScaleReference
Preparative HPLC9559Weeks [19]
Reactive Distillation99.982Continuous [16]
SFC Chiral Separation>98VariableHours [22]
Multi-stage Distillation91.875+Continuous [20]

Differential mobility analysis has been investigated for constitutional and configurational isomer separation [23]. This technique demonstrates capability for separating dihydroxybenzene isomers and cyclohexanediol stereoisomers, though resolution limitations exist for certain configurational isomers such as cis and trans 1,2-cyclohexanediols [23]. The methodology shows promise for dioxolane isomer analysis when combined with mass spectrometry detection [23].

Nuclear magnetic resonance spectroscopy serves as the definitive analytical method for stereoisomeric composition determination in dioxolane derivatives [24]. One-dimensional and two-dimensional NMR techniques enable quantitative analysis of isomer ratios, with characteristic signal patterns for 2,2,4-trisubstituted dioxolanes appearing in specific chemical shift ranges [24]. The stereoisomeric ratios vary significantly depending on substituent steric hindrance, with E:Z ratios ranging from 1.86:1 to 4.56:1 for different derivatives [24].

Selective oxidation strategies have been developed for isomer purification through differential reactivity [25]. The selective oxidation of 4-hydroxymethyl-1,3-dioxolane from isomer mixtures using platinum metal catalysts under alkaline conditions enables preferential transformation of one isomer over others [25]. This approach provides an alternative to physical separation methods when chemical selectivity can be exploited [25].

XLogP3

0.8

Other CAS

2568-96-9

Wikipedia

2-Ethyl-1,3-dioxolane

Dates

Last modified: 08-19-2023

Explore Compound Types